1H-Tetrazol-5-amine, 1-(2-pyridinyl)-

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1H-Tetrazol-5-amine, 1-(2-pyridinyl)- can be synthesized through several methods. One common approach involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by Yb(OTf)3 . Another method utilizes the powerful diazotizing reagent FSO2N3, which enables the transformation of amidines and guanidines into tetrazole derivatives under mild conditions . Additionally, the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts is a widely used method .

Industrial Production Methods

Industrial production of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- often involves the use of microwave-accelerated methods, which allow for the conversion of nitriles into tetrazoles in a more efficient and time-saving manner . This method is advantageous due to its high yields and short reaction times.

Análisis De Reacciones Químicas

Types of Reactions

1H-Tetrazol-5-amine, 1-(2-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, triethyl orthoformate, and zinc salts. Reaction conditions often involve the use of catalysts such as Yb(OTf)3 and microwave irradiation to enhance reaction efficiency .

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles and amine derivatives, which have significant applications in medicinal chemistry and material science .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Chemistry

1H-Tetrazol-5-amine, 1-(2-pyridinyl)- serves as a crucial reagent in the synthesis of various heterocyclic compounds. Its ability to participate in diverse organic reactions makes it valuable for creating complex molecular structures. For instance, it has been utilized in the synthesis of 5-substituted tetrazoles through [3+2] cycloaddition reactions involving nitrile derivatives and sodium azide, yielding high reaction rates and product yields .

Catalytic Applications

The compound acts as a catalyst in several organic transformations. Its unique electronic properties allow it to stabilize intermediates during chemical reactions, enhancing yield and efficiency. Recent studies have demonstrated its effectiveness in microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields .

Biological Applications

Antibacterial Activity

Research indicates that 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- exhibits notable antibacterial properties. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have reported minimum inhibitory concentrations comparable to standard antibiotics . This suggests potential for development as a new class of antimicrobial agents.

Therapeutic Potential

The compound is being investigated for its therapeutic applications in drug development. Its structural features allow it to interact with biological targets effectively, making it a candidate for further exploration in treating infections and possibly other diseases . The tetrazole moiety is particularly noted for its ability to enhance the bioactivity of pharmaceutical compounds.

Industrial Applications

Propellant Manufacturing

In the industrial sector, 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- is utilized in the production of high-nitrogen composite propellants. The high nitrogen content contributes to improved energy output and stability of propellant formulations. This application is critical for advancing aerospace technologies and developing more efficient propulsion systems.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- involves its interaction with molecular targets and pathways within biological systems. The tetrazole ring’s electron density allows it to form stable complexes with various metal ions, which can influence biochemical pathways . Additionally, its ability to undergo substitution reactions makes it a versatile molecule in drug design and development .

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-1H-tetrazole: This compound is similar in structure but lacks the pyridine ring, making it less versatile in certain applications.

Bis(1H-tetrazol-5-yl)amine: This compound has two tetrazole rings and is used in high nitrogen composite propellants.

5-(Benzylsulfanyl)-1H-tetrazole: This compound is used in oligonucleotide synthesis as an acidic activator.

Uniqueness

1H-Tetrazol-5-amine, 1-(2-pyridinyl)- is unique due to its fused tetrazole and pyridine rings, which provide it with distinct chemical properties and a wide range of applications in various fields .

Actividad Biológica

1H-Tetrazol-5-amine, 1-(2-pyridinyl)- is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the tetrazole family, which is known for its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- based on recent research findings.

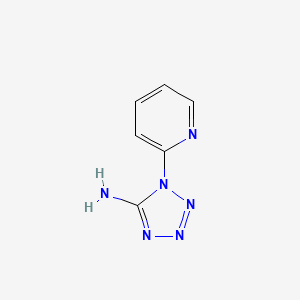

Chemical Structure and Properties

The chemical formula for 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- is C6H7N5. Its structure features a tetrazole ring fused with a pyridine moiety, which contributes to its unique biological properties. The presence of nitrogen atoms in the tetrazole ring enhances its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of tetrazole derivatives. For instance, compounds derived from 1H-tetrazole-5-amine have shown significant cytotoxic effects against various cancer cell lines:

These studies indicate that modifications on the tetrazole structure can lead to enhanced anticancer activity.

Antimicrobial Activity

1H-Tetrazol-5-amine and its derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The presence of the tetrazole ring is crucial for the observed antimicrobial activity, as it enhances binding affinity to bacterial targets.

Anti-inflammatory Activity

The anti-inflammatory effects of tetrazole derivatives have been explored in various models. In one study, N-tetrazolylpyridinecarboxamides were evaluated for their ability to inhibit inflammatory responses:

This suggests that the compound may modulate inflammatory pathways effectively.

The mechanism of action of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- involves interaction with specific biological targets such as enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit adenylyl cyclase activity, leading to altered cAMP levels in cells, which is critical in various signaling pathways.

- Receptor Binding : It exhibits binding affinity to dopamine receptors, influencing neurotransmitter release and cellular responses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cytotoxicity in Cancer Models : A study involving HCT116 and MCF7 cell lines demonstrated that treatment with modified tetrazole compounds resulted in significant apoptosis and cell cycle arrest.

- Antimicrobial Efficacy : In vivo studies showed that administering tetrazole derivatives reduced bacterial load in infected animal models significantly compared to controls.

Propiedades

IUPAC Name |

1-pyridin-2-yltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-6-9-10-11-12(6)5-3-1-2-4-8-5/h1-4H,(H2,7,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADGFMYUPVUGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=NN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505253 | |

| Record name | 1-(Pyridin-2-yl)-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76105-83-4 | |

| Record name | 1-(Pyridin-2-yl)-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.